
2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group and a piperidinyl group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-methyl-1,4-naphthoquinone with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or chloroform, and the conditions may include the use of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in cell biology and biochemistry.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K3 analogue with similar redox properties.
2-Methyl-3-(dimethylamino)naphthalene-1,4-dione: Another naphthoquinone derivative with different substituents.
3-(Piperidin-1-yl)-1,4-naphthoquinone: A closely related compound with a similar structure but lacking the methyl group
Uniqueness
2-Methyl-3-(piperidin-1-yl)naphthalene-1,4-dione is unique due to the presence of both a methyl group and a piperidinyl group on the naphthoquinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
118306-72-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H17NO2/c1-11-14(17-9-5-2-6-10-17)16(19)13-8-4-3-7-12(13)15(11)18/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
PHHMGJARQLFVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
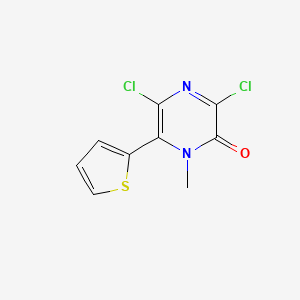
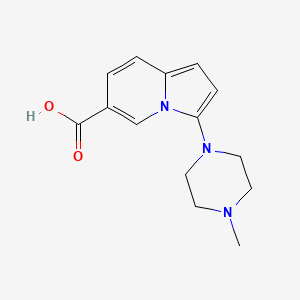
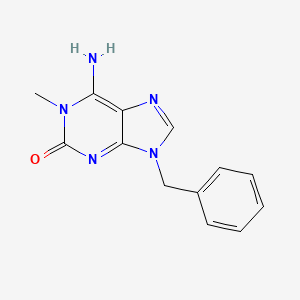
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
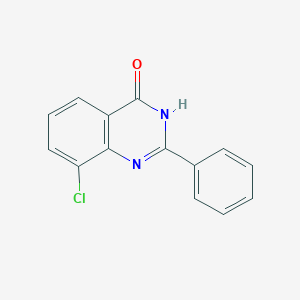
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
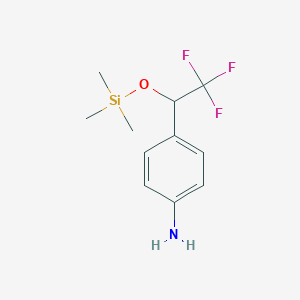
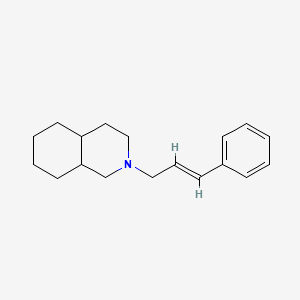
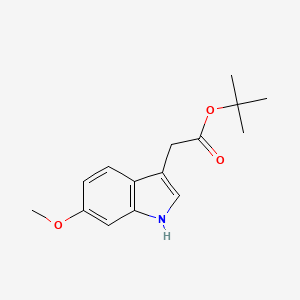
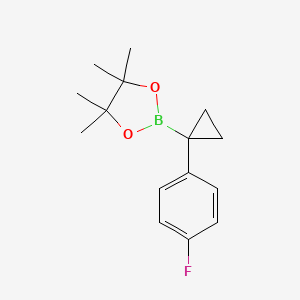

![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
